N2-(4-fluorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
N2-(4-Fluorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a fluorinated triazine derivative characterized by a 1,3,5-triazine core substituted with a morpholino group at position 6, a 4-fluorophenyl group at position 2 (N2), and a p-tolyl group at position 4 (N4). The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and materials science applications. Fluorination at the phenyl ring is a strategic modification to improve metabolic stability and binding affinity in biological systems .
Properties
IUPAC Name |
2-N-(4-fluorophenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O.ClH/c1-14-2-6-16(7-3-14)22-18-24-19(23-17-8-4-15(21)5-9-17)26-20(25-18)27-10-12-28-13-11-27;/h2-9H,10-13H2,1H3,(H2,22,23,24,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPZICHAEOBLLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-fluorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the triazine core: This is achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.
Substitution reactions: The triazine core is then subjected to substitution reactions with 4-fluoroaniline, morpholine, and p-toluidine to introduce the desired substituents.
Hydrochloride salt formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N2-(4-fluorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the triazine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.
Scientific Research Applications
N2-(4-fluorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N2-(4-fluorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Triazine Derivatives
Substituent Effects on the Triazine Core
Fluorophenyl vs. Methoxyphenyl Substituents
The compound N2-(4-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride (CAS 1179447-61-0) shares structural similarities but replaces the 4-fluorophenyl group with a 4-methoxyphenyl moiety. Key differences include:
- Electron-Withdrawing vs. Electron-Donating Effects : The fluorine atom (electron-withdrawing) may enhance electrophilic reactivity compared to the methoxy group (electron-donating), influencing interactions with biological targets .
- Molecular Weight and Solubility : The methoxy analog has a molecular weight of 428.9 g/mol, slightly lower than the fluorinated compound (430.9 g/mol for a related ethoxy-pyrrolidinyl analog) .
Morpholino vs. Pyrrolidinyl Groups
The morpholino group (six-membered oxygen-containing ring) in the target compound contrasts with the pyrrolidinyl group (five-membered nitrogen-containing ring) in N2-(4-ethoxyphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride (CAS 1179441-35-0). Key distinctions:
- Hydrogen Bonding Capacity: Morpholino’s oxygen may engage in stronger hydrogen bonding compared to pyrrolidinyl’s nitrogen, affecting solubility and target binding .
- Synthetic Yield: Morpholino-substituted triazines (e.g., compound 4i in ) are synthesized in ~63% yield, comparable to pyrrolidinyl analogs (~62–65%) .
Comparative Physicochemical Properties
*Estimated based on structural analogs. †Yields from analogous syntheses in . ‡Melting point from dimethylformamide solvate . §Yield from .
Fluorination and Bioactivity
Fluorine substitution, as seen in the target compound, is a common strategy to enhance pharmacokinetic properties. For example, N2-(4-Fluorophenyl)-6-((4-fluorophenyl)thio)-1,3,5-triazine-2,4-diamine () demonstrates improved stability under physiological conditions due to fluorine’s electronegativity and resistance to metabolic oxidation .
Biological Activity
N2-(4-fluorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the triazine family, notable for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 416.9 g/mol. Its structure includes a morpholino group and aromatic substituents that enhance lipophilicity, potentially influencing its pharmacokinetics and bioactivity.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1179404-50-2 |
| Molecular Weight | 416.9 g/mol |
| Molecular Formula | C20H22ClFN6O |
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of cancer cells, particularly in triple-negative breast cancer cell lines (MDA-MB231) and prostate cancer cell lines (DU145) .
- Anti-inflammatory Properties : It may modulate signaling pathways involved in inflammation, suggesting potential applications in treating inflammatory diseases .
Anticancer Activity
Numerous studies have assessed the anticancer properties of this compound:
- Cell Line Studies : In vitro studies demonstrated that at a concentration of 10 μM, this compound significantly reduced the growth of MDA-MB231 cells to 50% or less .
- Growth Inhibition : The compound's effectiveness was linked to its structural features; substituents on the phenyl rings influenced its antiproliferative activity. Electron-donating groups in specific positions enhanced activity against cancer cell lines .
Case Studies and Research Findings
- Antiproliferative Screening : A library of 126 compounds similar to this compound was synthesized and screened for antiproliferative effects. The results indicated that compounds with specific para-substituted groups exhibited superior activity against hormone-independent breast cancer cells .
- Mechanistic Insights : Studies suggested that the compound may induce apoptosis in cancer cells through mechanisms involving dihydrofolate reductase (DHFR) inhibition. This pathway is critical for cellular proliferation and survival .
- Comparative Analysis : The biological activity of this compound was compared with other structurally similar compounds. Variations in substituents were shown to significantly impact their biological profiles and therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
